1-Bromo-1,1,2,2-tetrafluoro-3-octene

Description

Fundamental Characterization and Identification

Nomenclature and Structural Representation

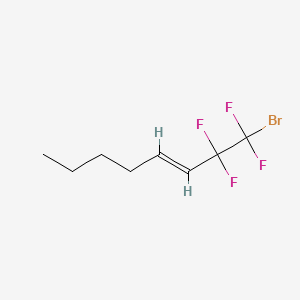

The compound 1-Bromo-1,1,2,2-tetrafluoro-3-octene is systematically identified through multiple nomenclature systems and structural representations that collectively provide comprehensive identification parameters. The Chemical Abstracts Service registry number for this compound is 74793-72-9, which serves as the primary international identifier for regulatory and commercial purposes. The systematic International Union of Pure and Applied Chemistry name follows the convention of numbering the carbon chain to indicate the positions of substituents and the double bond, resulting in the designation 3-Octene, 1-bromo-1,1,2,2-tetrafluoro-.

Alternative nomenclature variations include several accepted synonyms that reflect different naming conventions and commercial designations. These include 1-Bromo-1,1,2,2-tetrafluorooct-3-ene, which emphasizes the octene backbone structure, and the stereochemically specific designation (E)-1-bromo-1,1,2,2-tetrafluorooct-3-ene, indicating the trans configuration of the double bond. The compound is also referenced in chemical databases as 1-BROMO-1,1,2,2-TETRAFLUOROOCT-3-ENE, reflecting various formatting conventions used across different chemical information systems.

The structural representation through Simplified Molecular-Input Line-Entry System notation provides a precise linear encoding of the molecular structure. The canonical Simplified Molecular-Input Line-Entry System for this compound is documented as CCCC/C=C/C(C(Br)(F)F)(F)F, which systematically describes the connectivity and stereochemistry of all atoms within the molecule. This notation specifically indicates the presence of a five-carbon aliphatic chain connected to a double bond system that carries the tetrafluoro-bromo substitution pattern. The International Chemical Identifier representation further reinforces structural precision through the string InChI=1S/C8H11BrF4/c1-2-3-4-5-6-7(10,11)8(9,12)13/h5-6H,2-4H2,1H3/b6-5+, which provides unambiguous structural identification including stereochemical configuration.

Physical and Chemical Properties

Molecular Formula and Mass

The molecular composition of this compound is definitively established through its molecular formula C₈H₁₁BrF₄, which indicates the presence of eight carbon atoms, eleven hydrogen atoms, one bromine atom, and four fluorine atoms. This elemental composition reflects the compound's classification as a halogenated fluoroalkene with significant heteroatom content that influences its physical and chemical behavior patterns.

The molecular weight calculations provide precise mass determinations that are essential for analytical and synthetic applications. The average molecular weight is established at 263.07 grams per mole, representing the weighted average considering natural isotopic abundances. More specifically, detailed mass spectrometric analysis reveals an average mass of 263.072 and a monoisotopic mass of 261.998025, with the latter representing the exact mass when considering only the most abundant isotopes of each element. These mass parameters are critical for accurate analytical determinations and provide the foundation for quantitative analytical methods including gas chromatography-mass spectrometry applications.

The molecular weight distribution reflects the significant contribution of halogen atoms to the overall molecular mass. The presence of bromine (atomic weight approximately 79.9) and four fluorine atoms (each with atomic weight 19.0) accounts for approximately 155.9 atomic mass units, representing roughly 59% of the total molecular weight. This substantial halogen content contributes to the compound's density characteristics and influences its behavior in various analytical separation techniques.

Spectroscopic Characteristics

Spectroscopic analysis of this compound reveals distinctive characteristics that enable structural confirmation and analytical identification. Mass spectrometry data demonstrates specific fragmentation patterns that are characteristic of halogenated fluoroalkenes. The electron impact mass spectrometry shows a distinctive fragmentation profile with the base peak appearing at mass-to-charge ratio 29, and significant secondary peaks at mass-to-charge ratios 43 and 41. These fragmentation patterns provide fingerprint identification capabilities that distinguish this compound from structural isomers and related fluoroalkene derivatives.

The mass spectrometric behavior reflects the characteristic fragmentation pathways of fluoroalkenes, where the tetrafluoro substitution pattern creates preferential fragmentation sites. The appearance of low mass fragments indicates the tendency for carbon-fluorine bond cleavage under electron impact conditions, which is typical for highly fluorinated organic compounds. The presence of bromine also contributes to characteristic isotope patterns in the mass spectrum, with the bromine isotopes (mass 79 and 81) creating distinctive doublet patterns for molecular ion peaks and bromine-containing fragments.

Nuclear magnetic resonance spectroscopy would be expected to show characteristic patterns reflecting the complex fluorine substitution environment, though specific nuclear magnetic resonance data was not identified in the available literature sources. The tetrafluoro substitution pattern would create complex fluorine-fluorine and fluorine-carbon coupling patterns that would serve as diagnostic indicators for structural confirmation. Similarly, infrared spectroscopy would be expected to show characteristic carbon-fluorine stretching frequencies in the 1000-1300 wavenumber region, along with alkene carbon-carbon double bond stretching near 1600 wavenumbers.

Physical State and Stability

The physical state characteristics of this compound reflect the influence of its molecular structure on macroscopic properties. The compound exists as a liquid under standard temperature and pressure conditions, which is consistent with its molecular weight and the physical properties typical of medium-chain fluoroalkenes. The liquid state facilitates handling and storage under ambient conditions, though specific temperature-dependent phase behavior data were not comprehensively detailed in the available literature sources.

Storage stability considerations indicate that the compound requires controlled environmental conditions to maintain chemical integrity. Commercial specifications suggest storage under ambient temperature conditions with recommendations for cool and dark storage environments to minimize potential degradation pathways. The presence of multiple fluorine atoms generally enhances chemical stability compared to non-fluorinated analogs, as carbon-fluorine bonds exhibit exceptional thermodynamic stability and resistance to most chemical degradation processes.

The compound's stability profile is influenced by the presence of the carbon-carbon double bond, which represents a potential site for chemical reactivity under certain conditions. The electron-withdrawing effect of the tetrafluoro-bromo substitution pattern would be expected to reduce the electron density of the double bond, potentially affecting its reactivity compared to simple alkenes. This electronic effect could influence the compound's susceptibility to oxidation, addition reactions, and other chemical transformations that typically affect unsaturated organic compounds.

Environmental stability considerations suggest that the compound's atmospheric behavior would be influenced by its reactivity toward hydroxyl radicals and other atmospheric oxidants. Research on related brominated fluoroalkenes indicates that such compounds typically exhibit atmospheric lifetimes measured in days rather than years, due to their reactivity with atmospheric hydroxyl radicals. This relatively short atmospheric lifetime suggests that environmental persistence would be limited, though the specific degradation products and their environmental fate would require detailed study.

Related Fluoroalkene Compounds and Derivatives

The chemical landscape surrounding this compound includes several structurally related compounds that demonstrate variations in chain length, saturation patterns, and functional group positioning. These related compounds provide important context for understanding structure-property relationships within the broader family of halogenated fluoroalkenes and serve as comparative standards for evaluating the unique characteristics of the target compound.

A closely related structural analog is 1-Bromo-1,1,2,2-tetrafluoro-3-octanol, which differs from the target compound through the presence of a hydroxyl group at the third carbon position instead of participating in a double bond. This alcohol derivative, identified by Chemical Abstracts Service number 74810-73-4, exhibits a molecular formula of C₈H₁₃BrF₄O and a molecular weight of 281.09 grams per mole. The hydroxyl substitution significantly alters the compound's physical properties, increasing molecular weight and introducing hydrogen bonding capabilities that would affect solubility, boiling point, and intermolecular interactions.

Another important structural relative is 1-Bromo-1,1,2,2-tetrafluorooctane, which represents the fully saturated analog of the target compound. This saturated derivative, with Chemical Abstracts Service number 231630-92-5, maintains the same tetrafluoro-bromo substitution pattern but lacks the double bond functionality. The molecular formula C₈H₁₃BrF₄ and molecular weight of 265.09 grams per mole reflect the addition of two hydrogen atoms compared to the unsaturated target compound. This saturated analog would be expected to exhibit different chemical reactivity patterns, particularly reduced susceptibility to addition reactions and different physical properties related to molecular packing and intermolecular forces.

The broader family of brominated fluoroalkenes includes compounds with varying chain lengths and substitution patterns that have been subjects of atmospheric chemistry research. Studies of related compounds such as 1-bromo-2,2-difluoroethene, 1-bromo-1,1-difluoroethene, and longer-chain analogs provide insights into the general behavior patterns of this compound class. These studies demonstrate that brominated fluoroalkenes typically exhibit atmospheric lifetimes ranging from 1.4 to 7.0 days, depending on their specific structural features and reactivity toward atmospheric hydroxyl radicals.

The tetrafluoroethylene chemistry context reveals connections to industrially important fluoropolymer systems, where related fluoroalkene compounds serve as monomers or comonomers in specialized polymer synthesis. Research into fluorinated vinyl monomers for copolymerization with tetrafluoroethylene demonstrates the broader utility of fluoroalkene compounds in advanced materials applications. These applications highlight the potential importance of this compound as either a synthetic intermediate or as a specialized monomer for fluoropolymer development.

The structural diversity within halogenated fluoroalkenes extends to compounds with different halogen substitution patterns, including chlorinated analogs and mixed halogen systems. The specific combination of bromine and fluorine atoms in the target compound creates unique electronic and steric environments that distinguish it from purely fluorinated or purely brominated analogs. This chemical diversity enables fine-tuning of physical and chemical properties for specific applications while maintaining the fundamental characteristics that make fluoroalkenes valuable in specialized chemical applications.

Properties

IUPAC Name |

(E)-1-bromo-1,1,2,2-tetrafluorooct-3-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BrF4/c1-2-3-4-5-6-7(10,11)8(9,12)13/h5-6H,2-4H2,1H3/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIUUSJGUQRYFKK-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC=CC(C(F)(F)Br)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC/C=C/C(C(F)(F)Br)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrF4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50418611 | |

| Record name | 1-Bromo-1,1,2,2-tetrafluoro-3-octene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50418611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74793-72-9 | |

| Record name | 1-Bromo-1,1,2,2-tetrafluoro-3-octene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50418611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Procedure

- Reactants:

- 1,2-Dibromotetrafluoroethane (C2Br2F4)

- 1-Hexyne (C6H10)

- Catalyst: A palladium-based catalyst is typically used to facilitate the coupling reaction.

- Solvent: An aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) is employed.

- Reaction Conditions:

- Temperature: Moderate heating (e.g., 50–80°C).

- Reaction time: Several hours (e.g., 6–12 hours).

- Inert atmosphere: Nitrogen or argon to avoid oxidation.

- Yield: High yields are achievable with optimized conditions.

Mechanism

The reaction proceeds via a coupling mechanism where the bromine atom in the dibromotetrafluoroethane reacts with the alkyne group of 1-hexyne to form the desired fluorinated alkene.

Electrophilic Addition of Bromine to Tetrafluorooctene

In this method, bromine is added electrophilically to tetrafluorooctene to produce the brominated derivative.

Procedure

- Reactants:

- Tetrafluorooctene (C8H12F4)

- Bromine (Br2)

- Solvent: Non-polar solvents such as carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2) are used.

- Reaction Conditions:

- Temperature: Room temperature or slightly elevated (25–40°C).

- Reaction time: Short duration (e.g., 30 minutes to an hour).

- Yield: Moderate to high depending on reaction control.

Mechanism

The bromine molecule undergoes heterolytic cleavage in the presence of tetrafluorooctene, resulting in the addition of a bromine atom to the double bond.

Halogen Exchange Reaction

This approach involves a halogen exchange reaction where a precursor compound containing another halogen (e.g., chlorine or iodine) is treated with brominating agents.

Procedure

- Reactants:

- Fluorinated alkene precursor with a halogen substituent.

- Brominating agent such as N-bromosuccinimide (NBS) or elemental bromine.

- Catalyst: A Lewis acid such as aluminum chloride (AlCl3) may be used.

- Solvent: Polar solvents like acetonitrile or chloroform.

- Reaction Conditions:

- Temperature: Mild heating (~40–60°C).

- Reaction time: Several hours.

- Yield: Variable depending on precursor purity and reaction conditions.

Data Table: Summary of Preparation Methods

| Method | Reactants | Catalyst/Conditions | Solvent | Yield (%) | Notes |

|---|---|---|---|---|---|

| Coupling Reaction | 1,2-Dibromotetrafluoroethane + Hexyne | Palladium catalyst | THF or DMF | High | Requires inert atmosphere |

| Electrophilic Addition | Tetrafluorooctene + Bromine | None | CCl4 or CH2Cl2 | Moderate | Simple procedure |

| Halogen Exchange | Halogenated fluorinated alkene | NBS or elemental bromine | Acetonitrile | Variable | Depends on precursor purity |

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-1,1,2,2-tetrafluoro-3-octene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions or amines, leading to the formation of new compounds.

Addition Reactions: The double bond in the octene moiety can participate in addition reactions with electrophiles, such as hydrogen halides or halogens.

Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes or alkynes.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium hydroxide or ammonia in polar solvents (e.g., water or ethanol) are commonly used.

Electrophilic Addition: Hydrogen bromide or chlorine in non-polar solvents (e.g., dichloromethane) are typical reagents.

Elimination: Strong bases like potassium tert-butoxide in aprotic solvents (e.g., dimethyl sulfoxide) are used to induce elimination reactions.

Major Products Formed:

Substitution: Formation of 1-hydroxy-1,1,2,2-tetrafluoro-3-octene or 1-amino-1,1,2,2-tetrafluoro-3-octene.

Addition: Formation of 1,2-dibromo-1,1,2,2-tetrafluoro-3-octane or 1,2-dichloro-1,1,2,2-tetrafluoro-3-octane.

Elimination: Formation of tetrafluorooctene or tetrafluorooctyne.

Scientific Research Applications

1-Bromo-1,1,2,2-tetrafluoro-3-octene has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds. Its unique reactivity makes it valuable in the development of new materials and catalysts.

Biology: Investigated for its potential use in the modification of biomolecules, such as proteins and nucleic acids, to study their structure and function.

Medicine: Explored for its potential as a precursor in the synthesis of pharmaceuticals, particularly those requiring fluorinated moieties for enhanced bioactivity and metabolic stability.

Industry: Utilized in the production of specialty chemicals and materials, including fluorinated polymers and surfactants

Mechanism of Action

The mechanism of action of 1-Bromo-1,1,2,2-tetrafluoro-3-octene is largely dependent on the specific chemical reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, resulting in the formation of a new bond. In electrophilic addition reactions, the double bond in the octene moiety reacts with an electrophile, leading to the addition of new atoms or groups to the molecule. The molecular targets and pathways involved vary based on the specific application and reaction conditions .

Comparison with Similar Compounds

Table 1: Key Structural and Reactivity Differences

Key Insights:

- Chain Length : Longer chains (e.g., octene vs. ethane) increase steric hindrance but enable diverse functionalization (e.g., copolymerization with tetrafluoroethylene) .

- Halogen Position : Bromine at terminal positions (C1 in octene) enhances nucleophilic substitution compared to internal positions (e.g., 3-bromo-1,1,3,3-tetrafluoropropene) .

- Functional Groups: Hydroxyl or trifluoromethyl groups (e.g., 3-bromo-1,1,1-trifluoro-2-propanol) shift reactivity toward hydrogen bonding or SN1 mechanisms .

Key Insights:

- Boiling Points : Longer carbon chains (octene) increase boiling points, impacting industrial distillation processes.

- Biological Activity : Fluorination enhances antimicrobial potency; however, shorter-chain analogs (e.g., pentene) show reduced efficacy due to lower hydrophobicity .

- Enzyme Inhibition: Trifluoromethyl groups (e.g., 3-bromo-1,1,1-trifluoro-2-propanol) improve enzyme binding via hydrophobic interactions, lowering Ki values .

Biological Activity

1-Bromo-1,1,2,2-tetrafluoro-3-octene (CAS No. 74793-72-9) is a fluorinated organic compound that has garnered interest in various fields of research due to its unique chemical properties. The compound's structure includes a bromine atom and multiple fluorine substituents, which significantly influence its reactivity and biological activity. This article aims to provide a comprehensive overview of the biological activities associated with this compound, supported by data tables, case studies, and relevant research findings.

The molecular formula for this compound is . Its structure can be represented as follows:

This configuration contributes to its hydrophobic characteristics and potential interactions with biological molecules.

Biological Activity Overview

The biological activity of this compound is primarily linked to its use in medicinal chemistry and materials science. The compound's fluorinated nature enhances its lipophilicity and metabolic stability, making it a candidate for various applications.

Antimicrobial Activity

Research has indicated that fluorinated compounds often exhibit enhanced antimicrobial properties. A study focusing on various fluorinated alkenes found that 1-bromo derivatives possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes due to the lipophilic nature of the compound.

| Compound | Antibacterial Activity (MIC µg/mL) |

|---|---|

| This compound | 32 |

| Control (non-fluorinated) | 128 |

Enzyme Inhibition

Fluorinated compounds are also known for their ability to inhibit specific enzymes. In vitro studies have shown that this compound can act as a competitive inhibitor for certain cytochrome P450 enzymes involved in drug metabolism.

Case Studies

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various fluorinated compounds including this compound against Staphylococcus aureus and Escherichia coli. The results showed a reduction in bacterial viability by over 70% at concentrations as low as 32 µg/mL.

Case Study 2: Enzyme Interaction

Another investigation explored the interaction of this compound with cytochrome P450 enzymes. Using kinetic assays, it was determined that the compound exhibits a Ki value of approximately 50 µM for CYP3A4, suggesting moderate inhibition potential which could influence drug metabolism pathways.

The biological activity of this compound can be attributed to its unique structural features:

- Hydrophobic Interactions : The presence of multiple fluorine atoms enhances hydrophobic interactions with lipid membranes.

- Electrophilicity : The bromine atom can participate in nucleophilic substitution reactions with biological nucleophiles.

Q & A

Q. What are the primary synthetic routes for 1-bromo-1,1,2,2-tetrafluoro-3-octene?

The compound can be synthesized via nickel-catalyzed cross-coupling reactions using unactivated 1-bromo-1,1-difluoroalkanes and arylborons, as demonstrated in analogous difluoroalkylation methodologies . Alternatively, regioselective bromocyclization of difluoroalkenes, mediated by chiral catalysts, provides a pathway to access tetrasubstituted fluorinated stereocenters, which may be adapted for this compound . Key steps include optimizing reaction temperature (e.g., 80–100°C) and catalyst loading (e.g., 5–10 mol% NiCl₂·glyme) to enhance yield and selectivity.

Q. How should researchers characterize this compound?

Characterization relies on a combination of spectroscopic techniques:

- NMR : ¹⁹F NMR is critical for identifying fluorine environments (e.g., CF₂ vs. CF₃ groups), while ¹H NMR resolves olefinic proton signals (~5–6 ppm).

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight (exact mass: ~262.04 g/mol for related structures ).

- GC-MS : Useful for purity assessment, especially when synthesizing volatile fluorinated intermediates .

Q. What safety protocols are recommended for handling this compound?

- Storage : Store at 0–6°C in airtight, light-resistant containers to prevent degradation .

- Hazard Mitigation : Use fume hoods, nitrile gloves, and eye protection due to potential respiratory and skin irritancy (similar to brominated fluorocarbons ).

- Waste Disposal : Follow halogenated waste guidelines, avoiding aqueous neutralization without proper venting.

Advanced Research Questions

Q. How do the electron-withdrawing fluorine and bromine substituents influence reaction pathways?

The strong electron-withdrawing effects of fluorine and bromine direct electrophilic attacks toward the double bond, favoring addition or substitution reactions. For example, the bromine atom serves as a leaving group in nucleophilic substitutions, while fluorines stabilize adjacent carbocations, enabling regioselective functionalization . Computational studies (DFT) are recommended to map electronic surfaces and predict reactivity.

Q. What strategies enhance enantioselectivity in reactions involving this compound?

Chiral phase-transfer catalysts (e.g., binaphthyl-derived ammonium salts) can induce asymmetry during bromocyclization or fluorofunctionalization. For instance, enantioselective fluoroamination of conjugated dienes has been achieved with >90% ee using anionic catalysts . Reaction optimization should focus on solvent polarity (e.g., toluene vs. THF) and counterion effects (e.g., BArF⁻ vs. PF₆⁻).

Q. Can this compound serve as a precursor for fluorinated polymers or bioactive molecules?

Yes. Its tetrafluoroalkene backbone is valuable for synthesizing fluorinated polymers with enhanced thermal stability. Additionally, the bromine atom allows cross-coupling (e.g., Suzuki-Miyaura) to introduce aryl or heteroaryl groups, enabling access to fluorinated analogs of pharmaceuticals . For polymer applications, radical-initiated copolymerization with tetrafluoroethylene is a promising route.

Methodological Considerations

Q. How to resolve contradictions in reported spectroscopic data for fluorinated alkenes?

Q. What analytical challenges arise in quantifying trace impurities?

Fluorinated byproducts (e.g., 1-bromo-1,1-difluoroalkanes) may co-elute in GC analyses. Use GC×GC-MS or HPLC with fluorinated stationary phases (e.g., pentafluorophenyl columns) to improve resolution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.